

Theoretical Insights into the Molecular Architecture of Azanium Pentasulfide

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Compound of Interest

Compound Name: Azanium,pentasulfide

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Azanium pentasulfide, systematically named diammonium pentasulfane-1,5-diide with the chemical formula $(\text{NH}_4)_2\text{S}_5$, is a compound of interest due to the unique properties of polysulfide anions. These sulfur chains play crucial roles in various electrochemical and biological systems. Understanding the precise molecular structure of azanium pentasulfide is fundamental to elucidating its reactivity and potential applications. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of azanium pentasulfide, focusing on computational chemistry approaches. It is designed to be a resource for researchers, scientists, and professionals in drug development who are interested in the structural and electronic properties of sulfur-containing compounds.

Molecular Structure and Geometry

The molecular structure of azanium pentasulfide is characterized by the ionic interaction between two azanium (ammonium, NH_4^+) cations and one pentasulfide (S_5^{2-}) anion. The overall structure is governed by the geometries of these individual ions and their arrangement in the crystal lattice.

The Azanium (Ammonium) Cation

The azanium cation (NH_4^+) exhibits a highly symmetric tetrahedral geometry. The central nitrogen atom is bonded to four hydrogen atoms. This tetrahedral arrangement results from the sp^3 hybridization of the nitrogen atom, leading to bond angles of approximately 109.5° between the hydrogen atoms.^{[1][2][3][4][5]} The N-H bond length is typically around 1.03 Å.

The Pentasulfide Anion

The pentasulfide anion (S_5^{2-}) is a non-planar, unbranched chain of five sulfur atoms. Its conformation is crucial for determining the overall structure and reactivity of the compound. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the most stable conformations of polysulfide anions.

Quantitative Molecular Data

Theoretical calculations provide valuable quantitative data on the molecular geometry of azanium pentasulfide. The following tables summarize key structural parameters derived from computational studies and experimental crystallographic data.

Table 1: Calculated Geometric Parameters of the Pentasulfide Anion (S_5^{2-})

| Parameter | $\text{S}_1\text{-S}_2$ Bond Length (Å) | $\text{S}_2\text{-S}_3$ Bond Length (Å) | $\text{S}_1\text{-S}_2\text{-S}_3$ Bond Angle (°) | $\text{S}_2\text{-S}_3\text{-S}_4$ Bond Angle (°) | $\text{S}_1\text{-S}_2\text{-S}_3\text{-S}_4$ Dihedral Angle (°) |
|------------------|---|---|---|---|--|
| Calculated Value | 2.06 - 2.10 | 2.05 - 2.08 | 107 - 110 | 106 - 109 | 85 - 95 |

Note: The ranges provided are typical values from DFT calculations on polysulfide anions in various environments. Specific values can vary depending on the computational method and the chemical environment.

Table 2: Geometric Parameters of the Azanium Cation (NH_4^+)

| Parameter | N-H Bond Length (Å) | H-N-H Bond Angle (°) |
|---------------|---------------------|----------------------|
| Typical Value | ~1.03 | ~109.5 |

Table 3: Experimental Crystallographic Data for Ammonium Pentasulfide ($(\text{NH}_4)_2\text{S}_5$)^[6]^[7]

| Parameter | Value |
|----------------------------|-----------------|
| Crystal System | Monoclinic |
| Space Group | $\text{P}2_1/c$ |
| Cell Parameter 'a' | 0.5427 nm |
| Cell Parameter 'b' | 1.6226 nm |
| Cell Parameter 'c' | 0.9430 nm |
| Cell Angle ' β ' | 105.31° |
| Formula Units per Cell (Z) | 4 |

Theoretical and Experimental Protocols

Computational Methodology for Structural Optimization

The theoretical determination of the molecular structure of azanium pentasulfide and its constituent ions relies heavily on quantum chemical calculations, particularly Density Functional Theory (DFT). A typical computational protocol for geometry optimization is as follows:

- Initial Structure: An initial guess for the molecular geometry is constructed based on known chemical principles and experimental data where available.
- Choice of Method: A suitable DFT functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for its balance of accuracy and computational cost.
- Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For sulfur-containing compounds, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), is often employed to accurately describe the electron distribution, especially on the anionic sulfur chain.
- Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process adjusts the bond lengths, bond angles, and

dihedral angles until the lowest energy conformation is found.

- Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

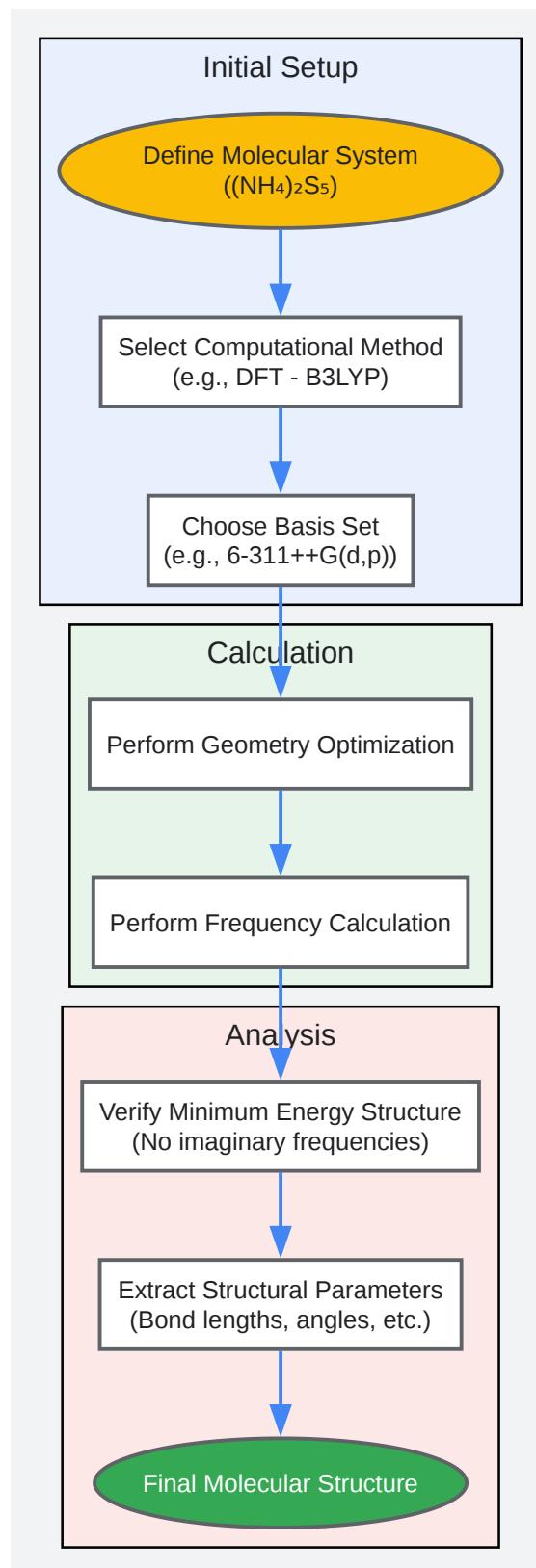
Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction is the primary experimental technique used to determine the solid-state structure of crystalline compounds like ammonium pentasulfide. The general protocol involves:

- Crystal Growth: High-quality single crystals of ammonium pentasulfide are grown, typically from a saturated solution.
- Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods.
- Structure Refinement: The atomic positions and other structural parameters are refined to obtain the best possible fit to the experimental data.

Visualizations of Computational Workflow

The following diagrams illustrate the logical flow of theoretical studies on the molecular structure of azanium pentasulfide.



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Computational workflow for determining molecular structure.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide indispensable insights into the molecular structure of azanium pentasulfide. These computational approaches, in conjunction with experimental techniques like X-ray crystallography, allow for a detailed characterization of the geometric parameters of both the azanium cation and the pentasulfide anion. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals engaged in the study and application of polysulfide-containing compounds, paving the way for further exploration of their chemical and biological activities.

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